

Unveiling the Potency of Benzisoxazole Derivatives: A Comparative Analysis of EPAC Inhibitors

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Compound of Interest		
Compound Name:	2-(Benzo[D]isoxazol-3-YL)ethanol	
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In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of ESI-09, a notable inhibitor featuring a benzisoxazole core, against other known inhibitors of the Exchange protein directly activated by cAMP (EPAC). While the specific compound "2-(Benzo[d]isoxazol-3-yl)ethanol" lacks sufficient public data on its biological activity, the structurally related benzisoxazole derivative, ESI-09, serves as a well-characterized exemplar for this chemical class, demonstrating significant inhibitory action against EPAC proteins.

This document is intended for researchers, scientists, and professionals in drug development, offering a concise comparison of inhibitory activities, detailed experimental methodologies, and a visual representation of the EPAC signaling pathway.

Comparative Inhibitory Activity

The inhibitory potential of ESI-09 and two other prominent non-benzisoxazole EPAC inhibitors, CE3F4 and HJC0197, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized below. Lower IC50 values denote greater potency.

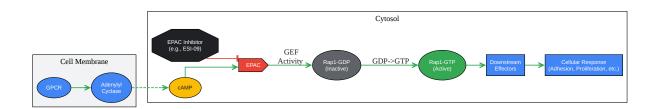


Compound	Target	IC50 (μM)	Compound Class
ESI-09	EPAC1	3.2[1][2]	Benzisoxazole
EPAC2	1.4[1][2]		
(R)-CE3F4	EPAC1	4.2[3][4]	Tetrahydroquinoline
EPAC2	44[3][4]		
HJC0197	EPAC1	4.0	5-Cyano-6-oxo-1,6- dihydropyrimidine
EPAC2	5.9[5][6][7]		

Note: (R)-CE3F4 is the more active enantiomer of CE3F4.[3] The racemic mixture of CE3F4 has an IC50 of 23 μ M for EPAC1.

The EPAC Signaling Pathway

The Exchange protein directly activated by cAMP (EPAC) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cellular signaling. Upon binding of the second messenger cyclic AMP (cAMP), EPAC undergoes a conformational change that activates its GEF domain. This, in turn, facilitates the exchange of GDP for GTP on the small G-protein Rap1, leading to its activation. Activated Rap1 then modulates a variety of downstream cellular processes, including cell adhesion, proliferation, and differentiation. EPAC inhibitors block this pathway by preventing the activation of EPAC by cAMP.





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